1-Piperidinecarboxaldehyde, 4-mercapto-
Description
1-Piperidinecarboxaldehyde (CAS: 2591-86-8) is a six-membered saturated heterocyclic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It features a piperidine ring substituted with a formyl (-CHO) group at the nitrogen atom. This compound has been identified in medicinal plants such as Zingiber officinale, Piper longum, and Piper nigrum, contributing to their antibacterial properties . Additionally, it is detected in fermented cow milk, where it correlates with microbial activity and nonvolatile metabolite profiles .
Properties
CAS No. |
141048-05-7 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.22 |
IUPAC Name |
4-sulfanylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NOS/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2 |
InChI Key |
RRWMCRVMZVWCJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1S)C=O |
Synonyms |
1-Piperidinecarboxaldehyde, 4-mercapto- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The position of functional groups (e.g., -CHO, -NH₂, alkyl chains) dictates reactivity and bioactivity. For example, the 4-amino substituent in 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride enhances its utility in drug synthesis .
- Mercapto Derivatives: While 1-Piperidinecarboxaldehyde itself lacks a mercapto (-SH) group, highlights the significance of 4-mercapto substituents in pyrimidine derivatives, where tautomerism and hydrogen bonding influence nucleic acid interactions. This suggests that hypothetical 4-mercapto-1-piperidinecarboxaldehyde would exhibit distinct electronic properties and biological interactions compared to non-sulfur analogues .
Functional Analogues with Mercapto Groups
Mercapto-substituted heterocycles are explored for antimicrobial and pharmacological applications:
Key Observations:
- Mercapto Group Reactivity : The -SH group in oxadiazole-piperidine hybrids () enables nucleophilic reactions, enhancing antibacterial activity against pathogens like S. aureus.
- Tautomerism : In pyrimidines, 4-mercapto groups participate in tautomeric shifts (e.g., thione ↔ thiol), affecting hydrogen bonding and drug-target interactions .
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